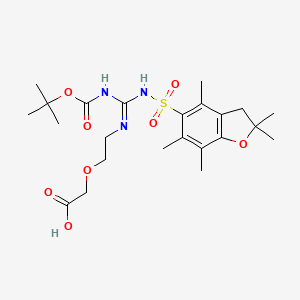

N-Pbf,N'-Boc-amidino-AEA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

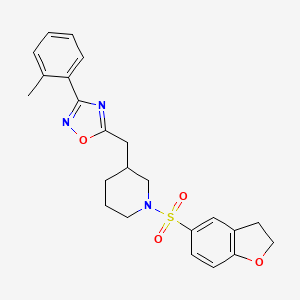

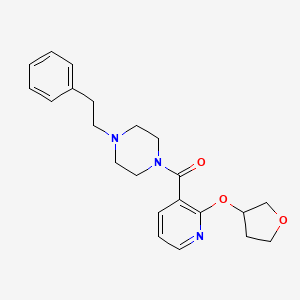

N-Pbf,N'-Boc-amidino-AEA is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of anandamide, which is an endocannabinoid that binds to the cannabinoid receptors in the body. The modification of anandamide to N-Pbf,N'-Boc-amidino-AEA has led to the development of a more potent and selective compound that has shown promising results in various scientific studies.

Aplicaciones Científicas De Investigación

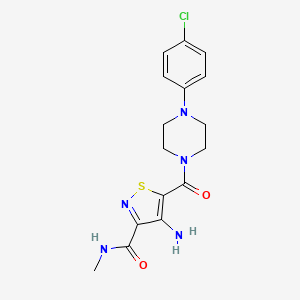

- Researchers use this compound to construct peptide sequences, including those with amidino (guanidine) moieties. These peptides may have therapeutic potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs .

- These cages exhibit unique electronic and steric properties, making them promising candidates for various applications, such as catalysis, molecular recognition, and host-guest chemistry .

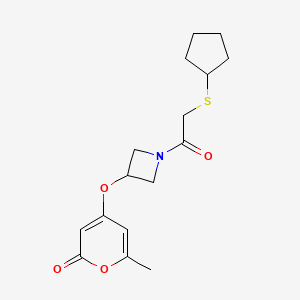

- The chemoselective nature of this protection allows researchers to selectively shield specific amine groups while leaving others untouched. Amberlyst-15 serves as an efficient catalyst in this process .

- Advantages include mild reaction conditions, excellent isolated yields, and absence of auxiliary substances. This method aligns with the principles of sustainable and eco-friendly chemistry .

- Researchers appreciate its resistance to catalytic hydrogenolysis, basic conditions, and nucleophilic attacks. This stability is crucial during complex synthetic sequences .

Peptide Synthesis and Drug Development

N-Heterocyclic Carbene (NHC) Ligand Synthesis

Selective N-Boc Protection of Amines

Green Chemistry Applications

Stable Amidino Group Protection

Water-Compatible N-Boc Protection

Propiedades

IUPAC Name |

2-[2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O8S/c1-13-14(2)19(15(3)16-11-23(7,8)33-18(13)16)35(30,31)26-20(24-9-10-32-12-17(27)28)25-21(29)34-22(4,5)6/h9-12H2,1-8H3,(H,27,28)(H2,24,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUCNFNYFDIHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCC(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pbf,N'-Boc-amidino-AEA | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)

![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)